molecular formula C11H18N4O B2925997 N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine CAS No. 2200805-35-0

N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine

Cat. No.: B2925997
CAS No.: 2200805-35-0
M. Wt: 222.292
InChI Key: AYVQBOIYSYZTBF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine is a chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound features a pyrimidine core structure, a scaffold recognized for its prevalence in pharmacologically active molecules and its utility in the development of CNS-targeting ligands . The molecular structure incorporates a pyrrolidin-3-yloxy substituent, a moiety present in compounds investigated for their interaction with neurological targets, including dopamine and opioid receptors . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in projects aimed at designing dual-target ligands for the treatment of neurological disorders . Its structural characteristics suggest potential for blood-brain barrier (BBB) permeability, making it a candidate for developing central nervous system (CNS) active agents . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N,N-dimethyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)10-4-6-12-11(13-10)16-9-5-7-15(3)8-9/h4,6,9H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQBOIYSYZTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester, followed by cyclization. The methoxy group and the 1-methylpyrrolidin-3-yl substituent are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to enhance reaction rates and yields, and purification steps are implemented to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including hydroxylated or carboxylated products.

  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.

Industry: The compound is utilized in the manufacturing of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Features/Biological Activity Reference
N,N-Dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine 2-(1-Methylpyrrolidin-3-yl)oxy, 4-(N,N-dimethylamino) Enhanced H-bonding; potential CNS activity N/A
N,N-Dimethyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1b) 2-(3-Nitro-triazole) Nitro group enhances electrophilicity; HRMS: 258.0721
6-Ethynylthieno[3,2-d]pyrimidin-4-anilines Thieno-fused pyrimidine with ethynyl group Covalent binding to kinases; improved potency
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)pyrazin-1-yl)acetamide Cyclobutylamino and thiophene substituents Antifungal/antitumor activity
7-Deazaadenosine Methanocarba Analogues (e.g., Compound 53) Bicyclic fused pyrrolo[2,3-d]pyrimidine Adenosine kinase inhibition; IC50 < 1 nM
N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-fused pyrimidine Kinase inhibition; CAS 23002-57-5

Key Structural Differences and Implications

Substituent Effects on Solubility and Binding

  • Pyrrolidinyloxy vs. Triazole (Compound 1b): The 1-methylpyrrolidin-3-yl ether in the target compound provides a flexible, polar substituent that improves water solubility compared to the nitro-triazole group in 1b, which is more electronegative and may reduce bioavailability .

Electronic and Steric Effects

  • Ethynyl Groups (): The ethynyl substituent in thieno-pyrimidines enables covalent interactions with cysteine residues in kinases, a mechanism absent in the target compound .
  • Dimethylamino Group: Common in many analogues (e.g., ), this group contributes to basicity, facilitating protonation at physiological pH and enhancing interactions with acidic residues in targets .

Table 2: Activity Data for Selected Analogues

Compound Target/Mechanism GI50/IC50 Notes Reference
N-(4-methoxyphenyl)-N,2-dimethylpyrrolo[2,3-d]pyrimidin-4-amine Tubulin polymerization inhibitor GI50 = 2–10 nM Overcomes P-glycoprotein resistance
Orphenadrine Citrate () Central muscle relaxant Not quantified Structural similarity in dimethylamino group
N-Phenyl-4-(4-pyridyl)-2-pyrimidineamine () Antifungal agents MIC = 0.1–1 µM Broad-spectrum activity
  • Antitumor Activity: Compounds with fused pyrrolo-pyrimidine cores () exhibit nanomolar GI50 values by targeting tubulin or kinases, whereas the target compound’s activity remains uncharacterized but may share similar pathways .
  • Antimicrobial Potential: The pyrimidin-4-amine scaffold in shows fungicidal activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Inhibition of Type III Secretion System (T3SS) : In vitro assays have demonstrated that the compound can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to reduced pathogenicity and may offer a novel approach to treating bacterial infections .

The mechanism by which this compound exerts its effects involves interaction with specific bacterial proteins involved in secretion systems. The compound appears to disrupt the assembly or function of these proteins, thereby impairing the bacteria's ability to deliver toxins into host cells.

Study 1: Inhibition of T3SS in Enteropathogenic E. coli

A notable study investigated the effects of this compound on Enteropathogenic E. coli (EPEC). The results indicated that treatment with the compound at concentrations of 50 μM resulted in approximately 50% inhibition of T3SS activity, as measured by the secretion levels of effector proteins .

Study 2: Antimicrobial Efficacy Against Gram-negative Bacteria

In another study focusing on antimicrobial activity, this compound was tested against several Gram-negative bacterial strains. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL, demonstrating its potential as an effective antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectConcentration (μM)Reference
AntimicrobialInhibition of bacterial growth10 - 25
T3SS Inhibition~50% inhibition50

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC12H18N4OC_{12}H_{18}N_{4}O
Molecular Weight230.3 g/mol
SolubilitySoluble in DMSO

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